2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Physical And Chemical Properties Analysis
The molecular weight of the compound is 219.73 g/mol. Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the search results .Scientific Research Applications
Synthesis and Anti-Inflammatory Activity
One study focused on the synthesis of indolyl azetidinones, including compounds related to 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride. These compounds were evaluated for their anti-inflammatory activity, comparing their effectiveness and ulcerogenic activities to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi, R. et al., 1990).
Radiosensitization and Cytotoxicity
Research has been conducted on analogues of 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride for their potential as radiosensitizers and selective cytotoxic agents for hypoxic tumor cells. This includes studies on azetidinones and aziridines that exhibit varying degrees of biological activity, including radiosensitization (Suto, M. et al., 1991).
Antimicrobial Activity
Compounds structurally related to 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride have been synthesized and tested for their antimicrobial activities. These include studies on the efficacy of such compounds against various bacteria and fungi, showcasing their potential as antimicrobial agents (Rekha, T. et al., 2019).
Analgesic and Anti-Inflammatory Evaluation
Related compounds have also been synthesized and assessed for their analgesic and anti-inflammatory properties. These studies help in understanding the structure-activity relationship (SAR) and the impact of specific molecular substitutions on their biological activities (Jadhav, V. B. et al., 2008).
Synthesis and Pharmacological Evaluation
Various derivatives, including those related to 2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride, have been synthesized and evaluated for their pharmacological properties. This research includes the exploration of their antibacterial and antifungal activities, contributing to the development of new therapeutic agents (Mistry, K. & Desai, K. R., 2006).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation or serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
2-(azetidin-3-ylmethylsulfanyl)-1-methylimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.ClH/c1-11-3-2-10-8(11)12-6-7-4-9-5-7;/h2-3,7,9H,4-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRBEOBZTXXECK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((azetidin-3-ylmethyl)thio)-1-methyl-1H-imidazole hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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